Cas no 86433-02-5 (1,2-Propanediol, 1,1-bis(4-methylphenyl)-, (S)-)
86433-02-5 structure
Product Name:1,2-Propanediol, 1,1-bis(4-methylphenyl)-, (S)-
CAS No:86433-02-5
MF:C17H20O2
MW:256.339505195618
CID:661713
PubChem ID:13147839
Update Time:2025-04-19
1,2-Propanediol, 1,1-bis(4-methylphenyl)-, (S)- Chemical and Physical Properties
Names and Identifiers
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- 1,2-Propanediol, 1,1-bis(4-methylphenyl)-, (S)-
- (2S)-1,1-bis(4-methylphenyl)propane-1,2-diol
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- Inchi: 1S/C17H20O2/c1-12-4-8-15(9-5-12)17(19,14(3)18)16-10-6-13(2)7-11-16/h4-11,14,18-19H,1-3H3/t14-/m0/s1
- InChI Key: JEUACENTGLAQNL-AWEZNQCLSA-N
- SMILES: OC(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)[C@H](C)O
Computed Properties
- Exact Mass: 256.146329876g/mol
- Monoisotopic Mass: 256.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 40.5Ų
1,2-Propanediol, 1,1-bis(4-methylphenyl)-, (S)- Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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